molecular formula C22H17N3O B170057 4'-(4-Methoxyphenyl)-2,2':6',2''-terpyridine CAS No. 13104-56-8

4'-(4-Methoxyphenyl)-2,2':6',2''-terpyridine

Cat. No. B170057
CAS RN: 13104-56-8
M. Wt: 339.4 g/mol
InChI Key: QAEWAYWLMREGRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxyphenol, also known as Mequinol or 4-Hydroxyanisole, is an organic compound with the formula CH3OC6H4OH . It is a phenol with a methoxy group in the para position . This colorless solid is used in dermatology and organic chemistry .


Synthesis Analysis

In organic chemistry, 4-methoxyphenol is used as a polymerisation inhibitor (e.g. acrylates or styrene monomers) . It can be produced from p-benzoquinone and methanol via a free radical reaction .


Molecular Structure Analysis

The molecular structure of 4-Methoxyphenol is CH3OC6H4OH . It is a phenol with a methoxy group in the para position .


Chemical Reactions Analysis

4-Methoxyphenol is used as a polymerisation inhibitor in organic chemistry . It can be produced from p-benzoquinone and methanol via a free radical reaction .


Physical And Chemical Properties Analysis

4-Methoxyphenol has a molar mass of 124.139 g·mol −1 . It has a density of 1.55 g/cm 3, a melting point of 52.5 °C (126.5 °F), and a boiling point of 243 °C (469 °F) .

Scientific Research Applications

  • Synthesis of Schiff Bases

    • Application : 4-methoxyphenyl compounds are used in the synthesis of Schiff bases .
    • Method : The compounds are synthesized via a Schiff bases reduction route .
    • Results : The synthesized compounds consist of asymmetric units of C16H20N2O and C14H15NO2 in orthorhombic and monoclinic crystal systems, respectively .
  • Modification of Graphene Quantum Dots (GQDs)

    • Application : 4-methoxyphenyl group is grafted onto GQDs surface via a diazonium chemistry method .
    • Method : After modification, the average diameter of GQDs was decreased from 3.3 to 2.5 nm, and their photoluminescence (PL) was blue-shifted 40 nm relative to raw GQDs .
    • Results : The modified GQDs exhibit multicolor photoluminescence (PL), which is desirable for applications in bioimaging, fluorescent sensing, photocatalysis, and photovoltaics .
  • Biological Activity of Ether and Ester Trans-Ferulic Acid Derivatives

    • Application : Research into the biological activity of ether and ester trans-ferulic acid derivatives, which include 4-methoxyphenyl acrylate compounds.
    • Results : These compounds have shown antioxidant and cytotoxic effects on certain tumor cell lines, indicating potential for medical applications.
  • Synthesis of Quinolines

    • Application : 4-methoxybenzyl alcohol, a 4-methoxyphenyl compound, is used as a reagent for various chemical organic reactions such as in the synthesis of quinolines .
  • Synthesis of Photoluminescent 1,2-Dihydrophosphinines

    • Application : 4-Ethynylanisole, a 4-methoxyphenyl compound, is used in the synthesis of photoluminescent 1,2-dihydrophosphinines via a [4 + 2] cycloaddition .
  • Inhibition of Linoleate Oxygenase Activity of ALOX15

    • Application : Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles are studied for their potential as a common pharmacophore for substrate selective inhibition of linoleate oxygenase activity of ALOX15 .
    • Results : Substituted imidazoles induce weaker inhibitory effects when compared with the indole derivatives .
  • Synthesis of p-Anisaldehyde

    • Application : 4-Methoxybenzyl alcohol, a 4-methoxyphenyl compound, is used to study the photocatalytic oxidation to p-anisaldehyde .
  • Synthesis of 2-(2-(4-Methoxyphenyl)-4,9-Dimethyl-7-Oxo-7H-Furo[2,3-F]Chromen-3-Yl)Acetic Acid

    • Application : A mixture of hydrochloric and acetic acids is used for the final cyclization to synthesize the target 2-(2-(4-methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid .
    • Results : The presented method allows one to synthesize the target compound with a 74% yield .
  • Synthesis of Photoluminescent 1,2-Dihydrophosphinines

    • Application : 4-Ethynylanisole, a 4-methoxyphenyl compound, was used in the synthesis of photoluminescent 1,2-dihydrophosphinines via a [4 + 2] cycloaddition .
  • Copper-Catalyzed, Three-Component Synthesis of Trisubstituted 1,2,4-Triazoles

    • Application : 4-Ethynylanisole was used along with an arylboronic acid and sodium azide in a copper-catalyzed, three-component synthesis of trisubstituted 1,2,4-triazoles .
  • Gold (III)-Catalyzed Hydroamination of Alkynes Leading to N-Vinylindoles

    • Application : 4-Ethynylanisole was used in a study of a gold (III)-catalyzed hydroamination of alkynes leading to N-vinylindoles .
  • Photocatalytic Oxidation of 4-Methoxybenzyl Alcohol to p-Anisaldehyde

    • Application : 4-Methoxybenzyl alcohol, a 4-methoxyphenyl compound, was used to study the photocatalytic oxidation to p-anisaldehyde .
  • Synthesis of 2-(2-(4-Methoxyphenyl)-4,9-Dimethyl-7-Oxo-7H-Furo[2,3-F]Chromen-3-Yl)Acetic Acid

    • Application : A mixture of hydrochloric and acetic acids was used for the final cyclization to synthesize the target 2-(2-(4-methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid .
    • Results : The presented method allows one to synthesize the target compound with a 74% yield .

Safety And Hazards

The U.S. National Institute for Occupational Safety and Health (NIOSH) has set a recommended exposure limit (REL) of 5 mg/m 3 over an 8-hour workday for 4-Methoxyphenol . It is harmful if swallowed, may cause an allergic skin reaction, and causes serious eye irritation .

properties

IUPAC Name

4-(4-methoxyphenyl)-2,6-dipyridin-2-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O/c1-26-18-10-8-16(9-11-18)17-14-21(19-6-2-4-12-23-19)25-22(15-17)20-7-3-5-13-24-20/h2-15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAEWAYWLMREGRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NC(=C2)C3=CC=CC=N3)C4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90348145
Record name 4'-(4-Methoxyphenyl)-2,2':6',2''-terpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90348145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-(4-Methoxyphenyl)-2,2':6',2''-terpyridine

CAS RN

13104-56-8
Record name 4'-(4-Methoxyphenyl)-2,2':6',2''-terpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90348145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 13104-56-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.